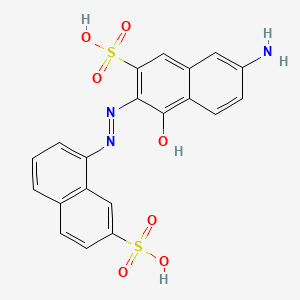![molecular formula C16H15NO3 B14444123 Methyl 2-[benzoyl(methyl)amino]benzoate CAS No. 75541-61-6](/img/structure/B14444123.png)
Methyl 2-[benzoyl(methyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[benzoyl(methyl)amino]benzoate is a chemical compound with the molecular formula C16H15NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of benzoic acid and contains both benzoyl and methylamino groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-[benzoyl(methyl)amino]benzoate can be synthesized through several methods. One common synthetic route involves the reaction between methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -117°C . Another method includes the reaction between the corresponding 2-substituted benzoic acid and thionyl chloride in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction temperature and time, are crucial factors in the industrial production process.
化学反応の分析
Types of Reactions
Methyl 2-[benzoyl(methyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl or methylamino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 2-[benzoyl(methyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The exact mechanism of action of Methyl 2-[benzoyl(methyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various physiological effects, making it a compound of interest in pharmacological research.
類似化合物との比較
Methyl 2-[benzoyl(methyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl 2-(methylamino)benzoate: This compound has a similar structure but lacks the benzoyl group, which may result in different chemical and biological properties.
Methyl benzoate: While it shares the benzoate moiety, it does not contain the methylamino group, leading to distinct reactivity and applications.
特性
CAS番号 |
75541-61-6 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
methyl 2-[benzoyl(methyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-17(15(18)12-8-4-3-5-9-12)14-11-7-6-10-13(14)16(19)20-2/h3-11H,1-2H3 |
InChIキー |
CJKVJNSAPXRDCP-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


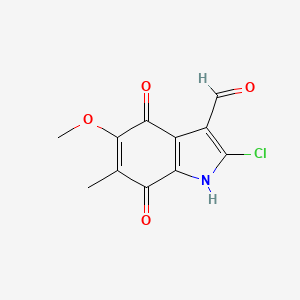
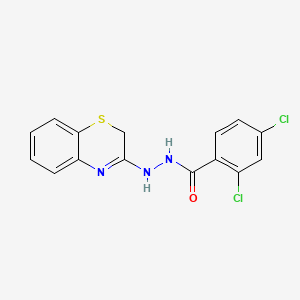
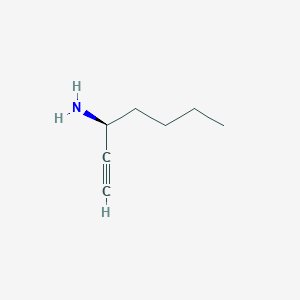



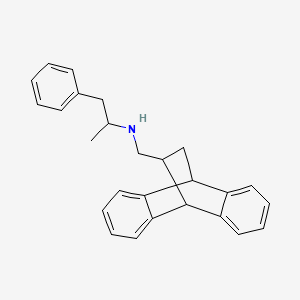

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)


![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
